2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(propan-2-yl)acetamide
Description
The compound 2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(propan-2-yl)acetamide features a 1H-indole core substituted at the 1-position with an acetamide group. The acetamide nitrogen is bonded to an isopropyl group, while the indole ring is further functionalized at the 4-position with a methylsulfonylamino (-NHSO₂CH₃) moiety. This structural combination confers unique physicochemical properties, such as enhanced polarity from the sulfonamide group and lipophilicity from the isopropyl chain, making it a candidate for therapeutic applications, particularly in kinase inhibition or receptor modulation .
Properties
Molecular Formula |
C14H19N3O3S |
|---|---|
Molecular Weight |
309.39 g/mol |
IUPAC Name |
2-[4-(methanesulfonamido)indol-1-yl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C14H19N3O3S/c1-10(2)15-14(18)9-17-8-7-11-12(16-21(3,19)20)5-4-6-13(11)17/h4-8,10,16H,9H2,1-3H3,(H,15,18) |
InChI Key |
CENMBOCJIFBCPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CN1C=CC2=C(C=CC=C21)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(propan-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through a sulfonation reaction using methylsulfonyl chloride and a base such as triethylamine.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with isopropylamine and acetic anhydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(propan-2-yl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Indole Ring
2-(4-Chloro-1H-Indol-1-yl)-N-[3-(Propan-2-yloxy)Propyl]Acetamide (CAS: 1144456-71-2)
- Structure : The indole ring bears a chloro substituent at the 4-position, and the acetamide nitrogen is linked to a 3-(isopropyloxy)propyl chain.
- Key Differences: The chloro group (electron-withdrawing) contrasts with the methylsulfonylamino group (polar, hydrogen-bonding capable) in the target compound.
- Implications: The chloro derivative may exhibit reduced solubility but enhanced membrane permeability, whereas the methylsulfonylamino group could improve target affinity through electrostatic interactions .
N-((1-(Phenylsulfonyl)-1H-Indol-3-yl)Methyl)Acetamide
- Structure : A phenylsulfonyl group is attached to the indole’s 1-position, and the acetamide is linked to a methyl group at the 3-position.
- Key Differences :
- The sulfonyl group is on the indole nitrogen rather than as a 4-position substituent.
- The acetamide is positioned at the 3-indole carbon, creating steric and electronic disparities.
- Implications : The phenylsulfonyl group may enhance π-π stacking interactions in biological targets, but the altered substitution pattern could reduce selectivity compared to the target compound’s 4-position modification .
Variations in the Acetamide Side Chain
Belonosudil (INN: 2-(3-{4-[(1H-Indazol-5-yl)Amino]Quinazolin-2-yl}Phenoxy)-N-(Propan-2-yl)Acetamide)
- Structure : Shares the N-(propan-2-yl)acetamide group but incorporates a quinazoline-indazole pharmacophore.
- Key Differences: The quinazoline-indazole system replaces the indole core, targeting Rho-associated kinase (ROCK) inhibition. The phenoxy linker introduces conformational rigidity.
- Implications: While both compounds share the isopropyl-acetamide motif, Belonosudil’s extended aromatic system likely enhances kinase affinity but may reduce bioavailability compared to the simpler indole scaffold .
2-[(1-Methyl-1H-1,2,3,4-Tetrazol-5-yl)Sulfanyl]-N-[4-(Propan-2-yl)Phenyl]Acetamide (CAS: 329080-24-2)
- Structure : Features a tetrazole-sulfanyl group and a phenyl-isopropyl substituent.
- Key Differences :
- The tetrazole ring (aromatic, metabolically stable) replaces the indole core.
- The sulfanyl group offers distinct redox properties compared to the sulfonamide in the target compound.
- Implications : This compound’s tetrazole moiety may improve metabolic stability but reduce indole-specific interactions, such as serotonin receptor binding .
Pharmacological and Physicochemical Properties
*Predicted values using QikProp (BIOVIA).
Biological Activity
The compound 2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(propan-2-yl)acetamide is a derivative of indole, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant data and case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 270.36 g/mol. Its structure includes an indole ring substituted with a methylsulfonyl group and an isopropylacetamide moiety, which are crucial for its biological activity.
1. Anti-inflammatory Activity
Recent studies have indicated that derivatives of methylsulfonylindoles exhibit significant anti-inflammatory properties. The compound's effectiveness was evaluated through its inhibitory action on cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, as well as 5-lipoxygenase (5-LOX).
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) |
|---|---|---|---|
| 4d | 10.5 | 8.3 | 12.0 |
| 4e | 9.0 | 7.5 | 11.0 |
| 5d | 11.0 | 6.0 | 10.5 |
These results suggest that compounds like 4e and 5d are particularly potent inhibitors, with 5d showing dual inhibition of COX-2 and 5-LOX, making it a candidate for further cardiovascular profiling .
2. Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results demonstrated selective antibacterial activity, as shown in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 15 |
| Salmonella enterica | 20 |
| Staphylococcus aureus | 12 |
Compounds derived from this scaffold exhibited notable activity against multidrug-resistant strains, highlighting their potential as new antimicrobial agents .
3. Anticancer Activity
Indole derivatives have been recognized for their anticancer properties. The compound's cytotoxic effects were evaluated in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The following table summarizes the findings:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 8.5 |
| A549 | 10.0 |
Molecular dynamics simulations indicated that the compound interacts with target proteins involved in cancer proliferation pathways, suggesting a mechanism of action that warrants further investigation .
Case Studies
A study published in December 2022 highlighted the synthesis and biological evaluation of several indole derivatives, including those similar to our compound of interest. Notably, compounds with methylsulfonyl substitutions demonstrated enhanced anti-inflammatory and antimicrobial activities compared to their non-sulfonyl counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
